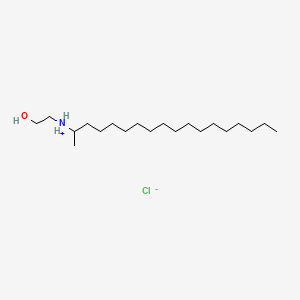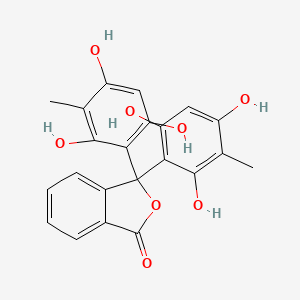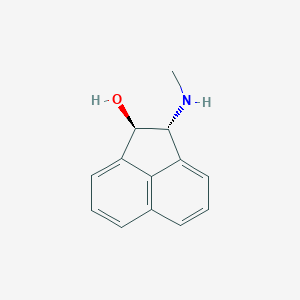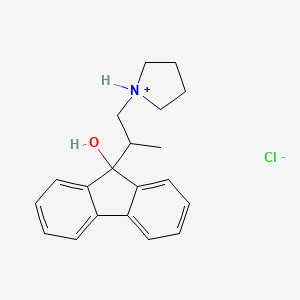
BENZ(a)ANTHRACEN-8-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[a]anthracen-8-amine is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound consists of a benzo[a]anthracene structure with an amine group attached at the 8th position. PAHs like benzo[a]anthracene are formed during the incomplete combustion of organic materials such as fossil fuels, wood, and coal . These compounds are significant environmental pollutants due to their persistence and potential health risks.
Preparation Methods
The synthesis of benzo[a]anthracen-8-amine typically involves multi-step organic reactions. One common method includes the nitration of benzo[a]anthracene to form benzo[a]anthracen-8-nitro, followed by reduction to yield benzo[a]anthracen-8-amine. The nitration step can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step often employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation .
Industrial production methods for benzo[a]anthracen-8-amine are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Benzo[a]anthracen-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[a]anthracen-8-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro precursor can be reduced to benzo[a]anthracen-8-amine using iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The amine group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives like benzo[a]anthracen-8-acetamide.
Common reagents and conditions for these reactions include strong acids, bases, and catalysts. Major products formed from these reactions include various substituted benzo[a]anthracene derivatives .
Scientific Research Applications
Benzo[a]anthracen-8-amine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate the biological effects of PAHs, including their genotoxicity and carcinogenicity.
Medicine: It serves as a model compound for studying the metabolism and detoxification of PAHs in the human body.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of benzo[a]anthracen-8-amine involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound interacts with enzymes like cytochrome P450, which catalyze its oxidation and subsequent reactions .
Comparison with Similar Compounds
Benzo[a]anthracen-8-amine is similar to other PAHs, such as benzo[a]pyrene and chrysene, in terms of its structure and properties. its unique amine group at the 8th position distinguishes it from other PAHs, allowing for different chemical reactivity and biological interactions. Similar compounds include:
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, similar to benzo[a]anthracene.
Anthracene: A simpler PAH with three fused benzene rings.
Properties
CAS No. |
56961-60-5 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[a]anthracen-8-amine |
InChI |
InChI=1S/C18H13N/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11H,19H2 |
InChI Key |
IKRQWWMBBZOIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)




